![molecular formula C16H24BrNO3 B13523591 tert-butyl N-[(2S)-1-(benzyloxy)-4-bromobutan-2-yl]carbamate](/img/structure/B13523591.png)
tert-butyl N-[(2S)-1-(benzyloxy)-4-bromobutan-2-yl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-butyl N-[(2S)-1-(benzyloxy)-4-bromobutan-2-yl]carbamate: is a chemical compound with the molecular formula C16H24BrNO3 and a molecular weight of 358.28 g/mol . It is a derivative of carbamate, featuring a tert-butyl group, a benzyloxy group, and a bromobutan-2-yl group. This compound is often used in organic synthesis and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2S)-1-(benzyloxy)-4-bromobutan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with (2S)-1-(benzyloxy)-4-bromobutan-2-ol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes using microreactor technology. This approach allows for more efficient, versatile, and sustainable synthesis compared to traditional batch processes .
化学反応の分析
Types of Reactions: tert-butyl N-[(2S)-1-(benzyloxy)-4-bromobutan-2-yl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carbamate group can be reduced to form corresponding amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
- Substitution reactions yield various substituted carbamates.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in amines .
科学的研究の応用
tert-butyl N-[(2S)-1-(benzyloxy)-4-bromobutan-2-yl]carbamate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for potential therapeutic applications, including as a prodrug or a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tert-butyl N-[(2S)-1-(benzyloxy)-4-bromobutan-2-yl]carbamate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and function. The pathways involved may include covalent modification of active sites or non-covalent binding to allosteric sites .
類似化合物との比較
tert-butyl N-(benzyloxy)carbamate: A related compound with similar structural features but lacking the bromobutan-2-yl group.
tert-butyl N-(2,3-dihydroxypropyl)carbamate: Another similar compound with a different substituent on the carbamate group.
特性
分子式 |
C16H24BrNO3 |
|---|---|
分子量 |
358.27 g/mol |
IUPAC名 |
tert-butyl N-[(2S)-4-bromo-1-phenylmethoxybutan-2-yl]carbamate |
InChI |
InChI=1S/C16H24BrNO3/c1-16(2,3)21-15(19)18-14(9-10-17)12-20-11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,18,19)/t14-/m0/s1 |
InChIキー |
IRHCCPUJFZDEEV-AWEZNQCLSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H](CCBr)COCC1=CC=CC=C1 |
正規SMILES |
CC(C)(C)OC(=O)NC(CCBr)COCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride](/img/structure/B13523524.png)

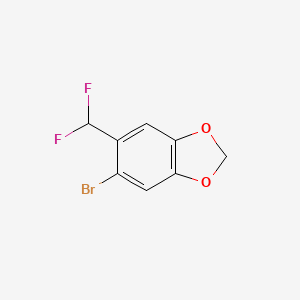


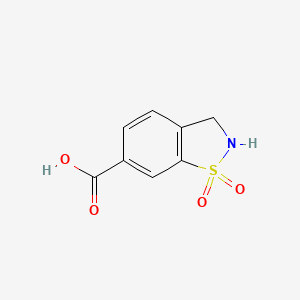
![5-Aminobicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13523564.png)

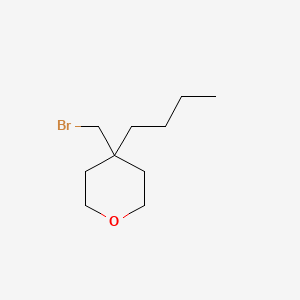
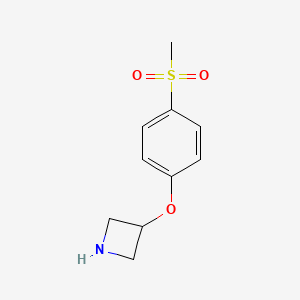
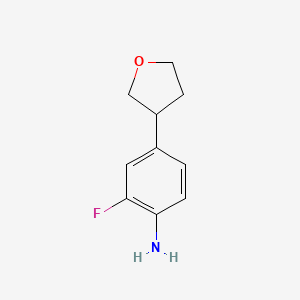
![4-Methyl-3-{2-[(propan-2-yl)amino]propanamido}thiophene-2-carboxylic acid](/img/structure/B13523600.png)


